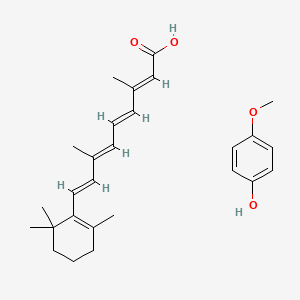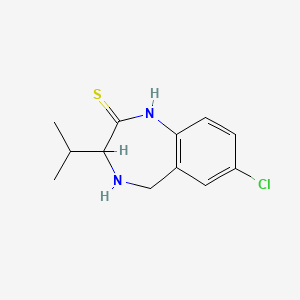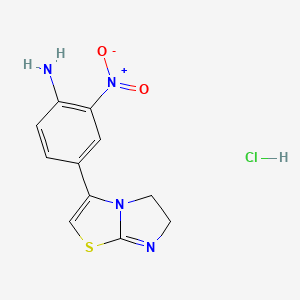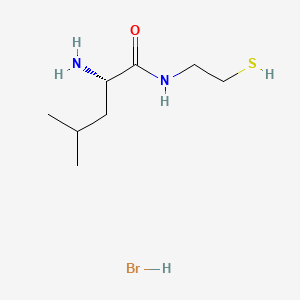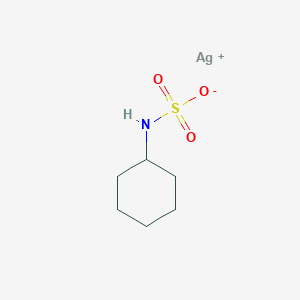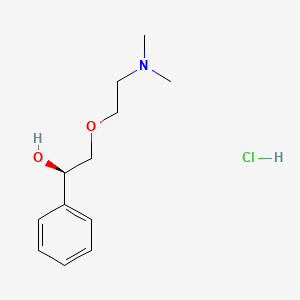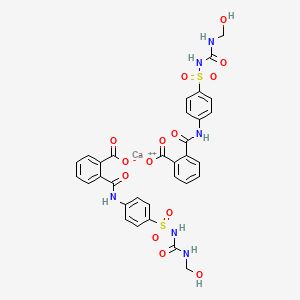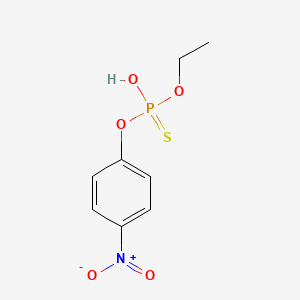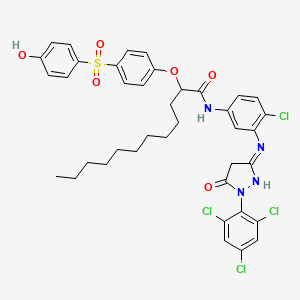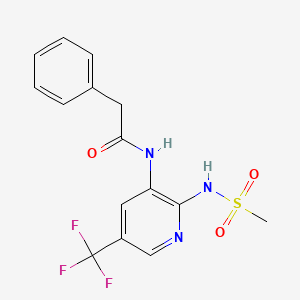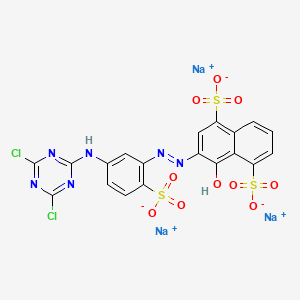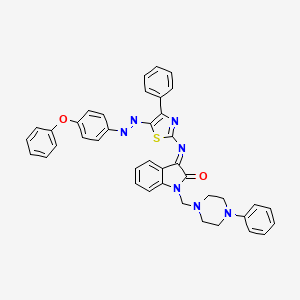
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazine moiety substituted with dimethyl and methoxy groups, making it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride typically involves the reaction of appropriate hydrazine derivatives with substituted phenethyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be carried out at temperatures ranging from 0°C to 78°C . The yields of the desired product can vary depending on the specific reaction conditions and the purity of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as solvent-free reactions or the use of continuous flow reactors. These methods aim to maximize yield and minimize waste, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar chemical properties.
N,N-Dimethylhydrazine:
1,1-Dimethyl-3-(o-methoxyphenyl)hydrazine: A structurally similar compound with different substitution patterns.
Uniqueness
1,1-Dimethyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
102570-87-6 |
|---|---|
Molekularformel |
C12H21ClN2O |
Molekulargewicht |
244.76 g/mol |
IUPAC-Name |
2-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C12H20N2O.ClH/c1-10(13-14(2)3)9-11-7-5-6-8-12(11)15-4;/h5-8,10,13H,9H2,1-4H3;1H |
InChI-Schlüssel |
MZZUEFRXSHXAOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1OC)NN(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


